N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
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Description
N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a useful research compound. Its molecular formula is C17H18ClN3S and its molecular weight is 331.86. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on structurally related compounds, such as piperidine derivatives, highlight their conformational characteristics and molecular interactions. For instance, the piperidine ring in certain compounds adopts a twisted chair conformation, with significant intermolecular hydrogen bonding contributing to the stabilization of the structure (Sundar et al., 2011).
Medicinal Chemistry and Pharmacology
The synthesis and evaluation of related compounds for various biological activities demonstrate the potential for therapeutic applications. For example, derivatives have been evaluated for gastric mucosal protectant activity (Kinney et al., 1990), platelet antiaggregating activity (Ranise et al., 1991), and antimicrobial properties (Bektaş et al., 2012). These studies reveal the diverse bioactivities that can be harnessed from compounds within this chemical class.
Organometallic Chemistry and Anticancer Research
Research into organometallic complexes featuring pyridinecarbothioamide ligands has unveiled promising anticancer properties. Novel organometallic compounds based on ruthenium and osmium with N-substituted pyridinecarbothioamides have shown significant antiproliferative effects against resistant cancer cell lines, with potential for oral administration due to exceptional stability (Meier et al., 2013). These findings underscore the therapeutic applications of these compounds in oncology.
Antimicrobial and Antiulcer Activities
Compounds related to "N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide" have been synthesized and tested for antimicrobial and antiulcer activities, demonstrating their potential in treating infections and ulcers (Aloup et al., 1987).
Molecular Interaction Studies
The interaction of antagonist compounds with cannabinoid receptors has been studied, providing insight into the molecular basis of their activity and potential therapeutic applications (Shim et al., 2002).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c18-14-6-3-7-15(11-14)20-17(22)21-10-2-1-8-16(21)13-5-4-9-19-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFCUIFRWRWNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.